UL04

Epigenetics Bromodomain CREBBP

UL04 (CREBBP-IN-1, Compound 10) is a fragment-derived, sub-micromolar CREBBP bromodomain inhibitor (Kd 0.77 μM) with a unique acylbenzene scaffold. Its high-resolution (1.7 Å) co-crystal structure (PDB:4TQN) validates a critical Arg1173 interaction, providing a precise template for structure-based drug design. Choose UL04 over generic CREBBP inhibitors for reliable target engagement, computational benchmarking, and hit-to-lead optimization workflows.

Molecular Formula C18H17NO5
Molecular Weight 327.34
CAS No. 1801324-41-3
Cat. No. B611558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUL04
CAS1801324-41-3
SynonymsUL04, UL 04, UL-04
Molecular FormulaC18H17NO5
Molecular Weight327.34
Structural Identifiers
SMILESO=C(O)C1=CC=CC(C(NC2=CC(C(C)=O)=CC=C2OCC)=O)=C1
InChIInChI=1S/C18H17NO5/c1-3-24-16-8-7-12(11(2)20)10-15(16)19-17(21)13-5-4-6-14(9-13)18(22)23/h4-10H,3H2,1-2H3,(H,19,21)(H,22,23)
InChIKeyGFOBMGVVDGTGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UL04 (CAS 1801324-41-3): A Structurally Validated CREBBP Bromodomain Inhibitor for Epigenetic Research


UL04 (CAS 1801324-41-3, also known as CREBBP-IN-1 or Compound 10) is a synthetic small-molecule inhibitor of the CREBBP bromodomain, belonging to the acylbenzene chemotype [1]. It was discovered through a fragment-based, high-throughput docking campaign that screened two million compounds [1]. The compound is characterized by a 3-[(5-acetyl-2-ethoxyphenyl)carbamoyl]benzoic acid scaffold and exhibits a Kd of 0.77 μM for the CREBBP bromodomain [2]. Its binding mode has been definitively validated by a high-resolution (1.7 Å) X-ray crystal structure of the UL04-CREBBP bromodomain complex (PDB ID: 4TQN), confirming key polar interactions with the Arg1173 side chain [3].

Why UL04 Cannot Be Interchanged with Other CREBBP/EP300 Bromodomain Inhibitors


The CREBBP/EP300 bromodomain inhibitor landscape is chemically diverse, with distinct chemotypes exhibiting vastly different potency, selectivity, and binding kinetics. For instance, the BET inhibitor JQ1 shows an IC50 of 12.9 μM for CREBBP , while the highly selective SGC-CBP30 achieves an IC50 of 21 nM . UL04 belongs to a specific acylbenzene chemotype, and its binding mode, as confirmed by X-ray crystallography, involves a unique interaction with Arg1173, a key residue for achieving CREBBP selectivity [1]. Generic substitution without considering these chemotype-specific differences could lead to misinterpretation of biological data, off-target effects, or failed target engagement. The quantitative differentiation presented below provides a data-driven rationale for the informed selection of UL04 over its closest analogs.

Quantitative Differentiation of UL04 (CAS 1801324-41-3) Against Key CREBBP Bromodomain Inhibitors


CREBBP Bromodomain Affinity: UL04 vs. PF-CBP1 and SGC-CBP30

UL04 demonstrates a Kd of 0.77 μM for the CREBBP bromodomain [1]. While this affinity is lower than that of the highly potent PF-CBP1 (IC50 = 125 nM) [2] and SGC-CBP30 (IC50 = 21 nM) , it is significantly superior to the non-selective BET inhibitor JQ1, which has a reported IC50 of 12.9 μM for CREBBP . This places UL04 in the sub-micromolar affinity range, making it a valuable tool for studying CREBBP biology where moderate potency is sufficient or when ultra-high potency may mask nuanced biological effects.

Epigenetics Bromodomain CREBBP Binding Affinity Kd

Structural Validation of Binding Mode: UL04 vs. Predicted Models of Other Inhibitors

UL04's binding mode has been unequivocally validated by a high-resolution (1.7 Å) X-ray crystal structure of the human CREBBP bromodomain in complex with UL04 (PDB ID: 4TQN) [1]. This structure confirms the predicted interactions with the Arg1173 side chain, a key residue for achieving selectivity over other bromodomain subfamilies [2]. In contrast, the binding modes of many other CREBBP inhibitors, such as PF-CBP1 and SGC-CBP30, are often inferred from docking models or are available at lower resolutions, limiting the atomic-level precision of their interactions. The 4TQN structure provides an unambiguous, publicly available reference for structure-based drug design and SAR studies.

Structural Biology X-ray Crystallography Binding Mode CREBBP UL04

Selectivity Profile: UL04 vs. BET Family Inhibitors (JQ1)

UL04's selectivity for CREBBP over other bromodomain subfamilies is structurally driven by its interaction with Arg1173, a residue unique to the CREBBP/EP300 subfamily [1]. While a full selectivity panel for UL04 is not publicly available, its close analog from the same optimization campaign (Compound 6) demonstrated >100-fold selectivity for CREBBP over BRD4(1) [2]. This is in stark contrast to the pan-BET inhibitor JQ1, which potently inhibits BRD2, BRD3, and BRD4 with IC50 values ranging from 17-77 nM but shows weak activity against CREBBP (IC50 = 12.9 μM) . Therefore, for studies specifically targeting CREBBP, UL04 offers a class-validated advantage over non-selective BET inhibitors.

Selectivity Bromodomain CREBBP BET UL04

Ligand Efficiency and Chemical Optimization: UL04 vs. Hit Compound 9

UL04 (Compound 10) was derived from the initial acylbenzene hit Compound 9 (a low-micromolar fragment) through a rational optimization campaign guided by molecular dynamics [1]. While the original hit 9 had an IC50 of approximately 8-10 μM, UL04 achieved a Kd of 0.77 μM, representing an order of magnitude improvement in affinity [2]. This optimization preserved high ligand efficiency (LE), a critical metric for fragment-based drug discovery, and demonstrates the success of the computational design strategy. In comparison, other CREBBP inhibitors like I-CBP112 (Kd = 0.142 μM) show slightly better affinity but were derived from a different chemotype and may have different pharmacokinetic profiles [3].

Ligand Efficiency Fragment-Based Drug Discovery CREBBP UL04

Optimal Research Applications for UL04 (CAS 1801324-41-3) Based on Quantitative Differentiation


Structure-Based Drug Design and Molecular Modeling of CREBBP Inhibitors

The high-resolution (1.7 Å) crystal structure of UL04 bound to the CREBBP bromodomain (PDB: 4TQN) makes it an ideal reference ligand for computational chemists and structural biologists engaged in structure-based drug design (SBDD) [1]. Its well-defined binding mode, including the critical interaction with Arg1173, provides a precise template for docking studies, pharmacophore modeling, and the rational design of novel CREBBP inhibitors. This structural data is more refined than that available for some other CREBBP inhibitors (e.g., SGC-CBP30 at 2.2 Å), enabling more accurate predictions of ligand binding and selectivity .

Selective Pharmacological Probing of CREBBP Function in Cellular Assays

For researchers investigating the specific biological functions of the CREBBP bromodomain, UL04 offers a valuable tool due to its sub-micromolar affinity (Kd = 0.77 μM) and its class-inferred selectivity profile [2]. While not as potent as some newer inhibitors, its moderate affinity allows for the study of CREBBP-mediated transcriptional regulation without the confounding effects of pan-BET inhibition seen with compounds like JQ1 . This makes UL04 particularly suitable for target validation studies and for use in cellular assays where a specific and measurable CREBBP blockade is required [2].

Fragment-Based Drug Discovery (FBDD) Benchmarking and Education

UL04's journey from a low-micromolar fragment hit (Compound 9) to a sub-micromolar lead compound is a textbook example of successful fragment-based drug discovery guided by computational chemistry [2]. The detailed publication of its optimization pathway, coupled with the publicly available crystal structure, makes UL04 an excellent benchmarking tool for FBDD laboratories and an educational case study for teaching the principles of hit-to-lead optimization, ligand efficiency, and structure-guided molecular design [1].

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